BPTF Bromodomain Inhibitor Cell-Based Activity: NanoBRET Target Engagement IC50 Comparison
In a live-cell NanoBRET target engagement assay, (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone (designated Compound 4 or SKT1174) demonstrated an IC50 of 0.9 ± 0.2 μM against the BPTF bromodomain, representing the highest in cellulo affinity among the compound series evaluated [1]. The NanoBRET assay measures compound binding in a physiologically relevant cellular context, providing a more translationally meaningful metric than isolated in vitro binding assays. This cell-based activity corroborated the compound's in vitro AlphaScreen competitive inhibition profile and its favorable Caco-2 permeability, which enables cellular penetration [1].
| Evidence Dimension | BPTF bromodomain cellular target engagement (NanoBRET IC50) |
|---|---|
| Target Compound Data | 0.9 ± 0.2 μM |
| Comparator Or Baseline | Other compounds in the evaluated series (Compound 4 exhibited the highest in vitro and in cellulo affinity among the series tested) |
| Quantified Difference | Highest in cellulo affinity in the series |
| Conditions | HEK293T cells; NanoBRET target engagement assay; BPTF bromodomain |
Why This Matters
Cell-based activity provides a direct, functional readout of target engagement under physiologically relevant conditions, informing compound selection for cellular phenotypic screening or target validation studies.
- [1] Sneddon MS, Tsou CJ, Fu X, Shelat AA, Pomerantz WCK. NanoBRET Tracer Development for Class I Bromodomain Target Engagement in Live Cells. Bioconjug Chem. 2025; Compound 4 IC50 = 0.9 ± 0.2 μM. View Source
